molecular formula C22H21ClN2O3 B2728116 N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide CAS No. 904265-01-6

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide

Cat. No.: B2728116
CAS No.: 904265-01-6
M. Wt: 396.87
InChI Key: HCXNPQKFWFCHOQ-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide is a synthetic small molecule featuring a chromen-4-one (coumarin) core substituted with a 4-chlorophenyl group at position 3 and a piperidinyl acetamide moiety at position 2. The chromenone scaffold is widely studied for its bioactivity, particularly in anticancer and anti-inflammatory applications . This compound’s structural complexity positions it as a candidate for structure-activity relationship (SAR) studies against analogues with varying substituents.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c23-16-10-8-15(9-11-16)20-21(27)17-6-2-3-7-18(17)28-22(20)24-19(26)14-25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXNPQKFWFCHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often involving piperidine and suitable leaving groups.

    Final Coupling: The final step involves coupling the chromone derivative with the piperidine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromone core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives of the chromone core.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways, leading to reduced cell growth and enhanced apoptosis .

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. The results showed a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents .

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as arthritis and asthma. The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation .

Case Study:
In an experimental model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain, indicating its potential as an anti-inflammatory therapeutic agent .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes required for bacterial survival .

Case Study:
A comparative study assessed the antibacterial efficacy of this compound against standard antibiotics. The results indicated that this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of the Chromone Core: This is achieved through cyclization reactions involving phenolic precursors.
  • Introduction of the Chlorophenyl Group: Electrophilic aromatic substitution reactions are employed to attach the chlorophenyl moiety.
  • Attachment of the Piperidine Ring: This step involves nucleophilic substitution reactions with suitable leaving groups.
  • Final Coupling: The final product is obtained by coupling the chromone derivative with the piperidine derivative using coupling reagents like EDCI or DCC .

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Chromenone-Based Analogues

  • Compound 7 (): N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide replaces the chromenone core with a quinazolinone ring but retains the 4-chlorophenyl group. It exhibits moderate antitumor activity (MGI%: 47%), outperforming analogues with 4-fluorophenyl (MGI%: 7%) or 3,4,5-trimethoxyphenyl groups (MGI%: 24%) .
  • Compound 14 (): 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(piperidin-1-yl)phenyl]acetamide shares the chromenone core and piperidinyl acetamide but substitutes the 4-chlorophenyl with a 4-methyl group. Activity data are unavailable, but the methyl group likely reduces electron-withdrawing effects compared to chlorine.

Heterocyclic Core Modifications

  • Compound (): 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide replaces chromenone with a thienopyrimidinone scaffold.

Role of the 4-Chlorophenyl Group

  • Tubulin Inhibitor () : 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide demonstrates that the 4-chlorophenyl group enhances tubulin inhibition, suggesting a broader role in stabilizing hydrophobic interactions with biological targets.

Functional Group Impact

  • Piperidinyl Acetamide vs. Thioacetamide () : The piperidinyl group in the target compound may improve solubility and basicity compared to thioacetamide derivatives (e.g., compound 7 in ), which rely on sulfur for hydrogen bonding.
  • Amide Linkages () : N-Substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, show conformational flexibility in crystal structures, with dihedral angles affecting dimerization via N–H⋯O bonds. The piperidinyl group in the target compound may reduce such interactions due to steric hindrance.

Molecular Docking and Conformational Analysis

  • Docking Studies () : The piperidinyl group in the target compound may engage in hydrogen bonding with residues like Asp/Glu in enzyme active sites, similar to CID-49671233 (), which features a pyridazinyl acetamide.
  • Crystal Packing () : Substituents influence dihedral angles between aromatic rings (e.g., 54.8°–77.5° in dichlorophenyl derivatives), affecting dimerization and solubility.

Biological Activity

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound belongs to the class of chromen-2-yl derivatives and is characterized by a chromone core, a piperidine ring, and a chlorophenyl group. The following sections will detail its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyDetails
IUPAC Name N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide
Molecular Formula C22H21ClN2O3
CAS Number 904265-01-6
Molecular Weight 396.87 g/mol

The physicochemical properties of this compound are significant for its biological activity. These include solubility, stability, and interaction with biological membranes.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. The compound's mechanism involves the inhibition of specific kinases that play critical roles in cell proliferation and survival pathways. For instance, the compound has shown potential in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the anticancer activity of this compound against several cancer cell lines using the MTT assay. The results demonstrated an IC50 value indicating significant cytotoxicity, comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound could be a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.

The inhibition of AChE by this compound suggests a potential therapeutic application in enhancing cholinergic transmission in the brain, which is crucial for cognitive function .

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